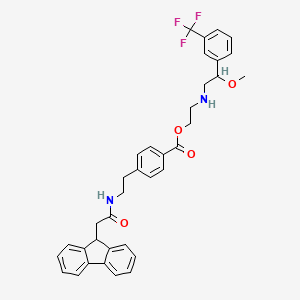

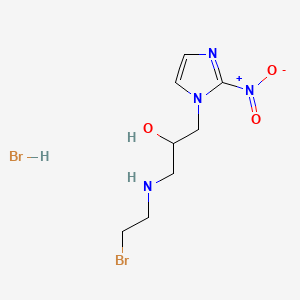

![molecular formula C16H19N3O4S B10837402 (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 129951-17-3](/img/structure/B10837402.png)

(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

DU-6681は、経口カルバペネム化合物DZ-2640の活性型として合成され、これはエステル型プロドラッグです 。 合成には、DZ-2640の脱エステル化によるDU-6681の生成が含まれます 。 このプロセスの反応条件には、通常、プロドラッグを活性型に効率的に変換するために、特定の試薬と触媒の使用が含まれます。

工業生産方法

DU-6681の工業生産には、大規模な合成と精製プロセスが含まれます。 高性能液体クロマトグラフィーは、しばしば血漿および尿中のDU-6681の濃度を決定するために使用され、主要な活性代謝物の不存在を保証します 。 生産プロセスは、規制基準を満たしながら、化合物の安定性と効力を維持するように設計されています。

化学反応の分析

反応の種類

DU-6681は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、β-ラクタマーゼ阻害剤としての活性化と有効性にとって不可欠です。

一般的な試薬と条件

DU-6681を含む反応で使用される一般的な試薬には、β-ラクタマーゼ阻害剤と細胞壁阻害剤が含まれます。 これらの反応の条件は、細菌の増殖と耐性の阻害など、望ましい結果が得られるように慎重に制御されます。

生成される主要な生成物

DU-6681を含む反応から生成される主要な生成物には、β-ラクタマーゼを効果的に阻害し、細菌の細胞壁合成を阻害する活性型が含まれます。 これは、細菌感染症の排除と抗生物質耐性の予防につながります .

科学研究への応用

DU-6681は、さまざまな科学分野での応用について広く研究されてきました。

科学的研究の応用

DU-6681 has been extensively studied for its applications in various scientific fields:

作用機序

DU-6681は、β-ラクタム系抗生物質に対する耐性を生み出す酵素であるβ-ラクタマーゼを阻害することにより、その効果を発揮します。 この化合物は、β-ラクタマーゼの活性部位に結合し、酵素がβ-ラクタム系抗生物質を分解するのを防ぎます 。 この阻害により、抗生物質は細菌感染症に対して効果的であり続けます。 さらに、DU-6681は細菌の細胞壁合成を阻害し、細菌の排除につながります .

類似化合物との比較

類似化合物

R-95867: 経口カルバペネムCS-834の活性型.

ファロペネム: 類似の抗菌活性を有する別のカルバペネム系抗生物質.

経口セファロスポリン: セフカペン、セフォチアム、セフポドキシムなど.

DU-6681の独自性

DU-6681は、幅広いグラム陽性菌とグラム陰性菌に対する強力な活性でユニークです。 R-95867やファロペネムなどの類似化合物と比較して、同等またはより強力であることが示されています 。 β-ラクタマーゼを阻害し、細菌の細胞壁合成を阻害する能力は、抗生物質耐性菌との闘いにおいて貴重な化合物となっています .

特性

CAS番号 |

129951-17-3 |

|---|---|

分子式 |

C16H19N3O4S |

分子量 |

349.4 g/mol |

IUPAC名 |

(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H19N3O4S/c1-7-12-11(8(2)20)15(21)19(12)13(16(22)23)14(7)24-9-5-10-17-3-4-18(10)6-9/h3-4,7-9,11-12,20H,5-6H2,1-2H3,(H,22,23)/t7-,8-,9+,11-,12-/m1/s1 |

InChIキー |

SYFIHQJVKJGGGB-SXLYUPOASA-N |

異性体SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3CC4=NC=CN4C3)C(=O)O)[C@@H](C)O |

正規SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC4=NC=CN4C3)C(=O)O)C(C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

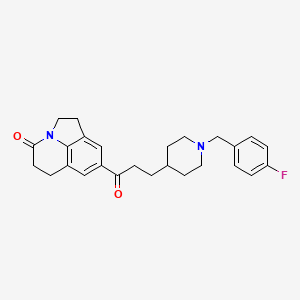

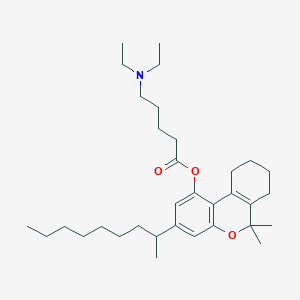

![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)

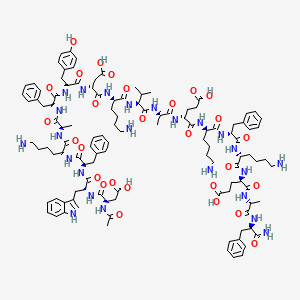

![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)

![2-[2-(5-chloro-2,4-dimethoxy-phenyl)ethyl]-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-4-hydroxy-3H-pyran-6-one](/img/structure/B10837375.png)

![N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)

![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)

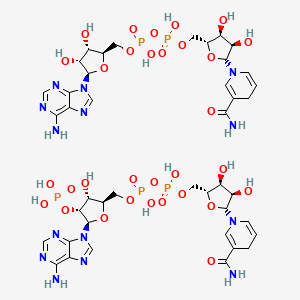

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10837389.png)

![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)